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2-Aminopurine ribodylic acid

Biophysical Chemistry Nucleic Acid Structure Fluorescence Spectroscopy

Fluorescent nucleotide probes often suffer from self-stacking artifacts that compromise quantitative enzymatic assays. 2-Aminopurine ribodylic acid solves this with reduced aggregation propensity and unique kinase specificity. • Φ = 50-70% quantum yield under physiological conditions, delivering ~100-fold fluorescence dynamic range for pre-steady-state kinetics • Reduced self-stacking vs. nucleoside ensures cleaner solution behavior during enzymatic incorporation • Exclusively phosphorylated by guanylate kinase-not adenylate kinase-providing definitive positive/negative control for kinase screening

Molecular Formula C10H15N5O10P2
Molecular Weight 427.2 g/mol
CAS No. 36475-53-3
Cat. No. B1382219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine ribodylic acid
CAS36475-53-3
Molecular FormulaC10H15N5O10P2
Molecular Weight427.2 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1
InChIKeyQHZVVOBZERQMCU-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopurine Ribodylic Acid: Fluorescent Monophosphate Probe


2-Aminopurine ribodylic acid (2-AP riboside 5'-monophosphate; P-rn2Pur) is a fluorescent nucleotide analog of adenosine monophosphate (AMP) that serves as a minimally invasive spectroscopic probe for studying nucleic acid structure, dynamics, and enzyme interactions. It is the 5'-monophosphate derivative of 2-aminopurine riboside (rn2Pur), retaining the characteristic high fluorescence quantum yield (50-70% for the 2-AP chromophore under physiological conditions) while possessing distinct physicochemical properties due to the charged phosphate moiety [1]. The compound is widely used as a site-specific fluorescent reporter in RNA and as a substrate analog in enzymatic assays, particularly for kinases and polymerases [2][3].

Workflow

Site-specific fluorescent RNA labeling and structural probing

Selection Logic

Monophosphate form enables direct enzymatic incorporation without pre-phosphorylation

Use Context

Kinase substrate analog, polymerase fidelity assays, and real-time conformational monitoring

Why 2-Aminopurine Ribodylic Acid Cannot Be Replaced


Substituting 2-aminopurine ribodylic acid with the corresponding nucleoside (2-aminopurine riboside, rn2Pur) or the diphosphate (PP-rn2Pur) leads to fundamentally different biophysical and enzymatic behavior. Comparative autoassociation studies reveal that the tendency to self-stack in aqueous solution follows a distinct order: rn2Pur > P-rn2Pur > PP-rn2Pur at 298 K [1]. Furthermore, the monophosphate is specifically phosphorylated by guanylate kinase—not adenylate kinase—to the diphosphate, demonstrating a unique enzymatic recognition profile that the free nucleoside lacks entirely [2]. These differences in aggregation propensity and kinase substrate specificity preclude simple interchange of these closely related compounds in quantitative assays requiring precise nucleotide handling.

Self-Stacking

Replacing with 2-aminopurine riboside increases self-aggregation (rn2Pur > P-rn2Pur > PP-rn2Pur), which may confound concentration-dependent fluorescence assays.

Kinase Recognition

The riboside lacks the phosphate required for guanylate kinase phosphorylation; the diphosphate alters stacking and enzymatic entry point, affecting nucleotide incorporation pathways.

Workflow Compatibility

Direct interchange with unphosphorylated nucleoside requires additional kinase steps and may introduce rate-limiting or off-target phosphorylation.

2-Aminopurine Ribodylic Acid: Head-to-Head Analog Comparisons


Reduced Self-Stacking Propensity

At 298 K in neutral aqueous solution, the tendency for autoassociation (self-stacking) decreases significantly with increasing phosphorylation. The nucleoside rn2Pur exhibits the strongest stacking, while the monophosphate P-rn2Pur shows intermediate behavior, and the diphosphate PP-rn2Pur the least [1].

Self-stacking rank order
Head-to-head
rn2Pur > P-rn2Pur > PP-rn2Pur at 298 K, neutral aqueous solution (I=0.8). Monophosphate shows intermediate self-association.
Reduced stacking supports monomeric probe behavior, minimizing concentration-dependent fluorescence artifacts in biochemical assays.
Measured via fluorescence quenching and ESR spin-label methods.
Biophysical Chemistry Nucleic Acid Structure Fluorescence Spectroscopy

Selective Phosphorylation by Guanylate Kinase

2-Aminopurine riboside 5'-monophosphate is converted to its diphosphate exclusively by guanylate kinase (GMP kinase), not by adenylate kinase (AMP kinase). This contrasts with the expected behavior of adenosine monophosphate, which is phosphorylated by adenylate kinase [1].

Kinase substrate specificity
Head-to-head
Exclusively phosphorylated by guanylate kinase (GMP kinase), not by adenylate kinase. Functions as a GMP analog at this enzymatic step.
Critical for distinguishing guanylate vs. adenylate kinase activities in coupled assays and nucleotide metabolism studies.
Cell-free E. coli extracts and purified kinase assays.
Enzymology Nucleotide Metabolism Kinase Specificity

Fluorescence Sensitivity and Quenching

The 2-aminopurine (2-AP) chromophore exhibits a high quantum yield of 50-70% in aqueous solution, which is quenched approximately 100-fold upon stacking with adjacent bases when incorporated into nucleic acids [1]. While this property is shared across the 2-AP family, the monophosphate derivative enables direct enzymatic incorporation into oligonucleotides without the need for additional phosphorylation steps, providing a practical advantage in experimental workflows.

Fluorescence dynamic range
Class-level
Quantum yield 50–70% free in solution; quenched ~100-fold upon base stacking. Excitation ~305 nm, emission ~370 nm.
Enables sensitive real-time detection of base-flipping and protein–nucleic acid interactions through large fluorescence changes.
Class property of 2-AP chromophore; quenching magnitude depends on sequence context.
Fluorescence Spectroscopy Nucleic Acid Probes Biophysical Assays

2-Aminopurine Ribodylic Acid: Research Applications


Site-Specifically Labeled RNA Synthesis

Researchers investigating RNA folding, riboswitch conformational changes, or ribozyme mechanisms should utilize 2-aminopurine ribodylic acid as the preferred monophosphate building block. Its reduced self-stacking compared to the nucleoside [1] ensures cleaner solution behavior during enzymatic incorporation. The compound is phosphorylated by guanylate kinase to the diphosphate and subsequently to the triphosphate, enabling enzymatic incorporation into RNA via T7 RNA polymerase without requiring chemical synthesis of protected phosphoramidites [2].

Kinase Specificity Assays

Studies examining the substrate specificity of nucleotide kinases, particularly those seeking to distinguish between guanylate kinase and adenylate kinase activities, require 2-aminopurine ribodylic acid. Its exclusive phosphorylation by guanylate kinase—and not by adenylate kinase—provides a definitive positive control for GMP kinase activity and a negative control for AMP kinase activity [2]. This specificity is essential for accurate interpretation of kinase inhibition screens and metabolic flux analyses.

Fluorescence Assays for Protein-Nucleic Acid Interactions

Experiments monitoring DNA polymerase fidelity, base excision repair, or transcription factor binding benefit from the ~100-fold dynamic range in fluorescence intensity between free and stacked 2-AP [1]. The monophosphate form can be directly incorporated into oligonucleotides via solid-phase synthesis (as the protected phosphoramidite) or enzymatic ligation, providing the fluorescence sensitivity required for pre-steady-state kinetic measurements of enzyme mechanisms [3].

Application
Selection Property
Validation Focus
Site-specific RNA labeling
Monophosphate format for enzymatic incorporation; reduced self-stacking
RNA folding kinetics and incorporation fidelity
Kinase specificity assays
Guanylate kinase-selective substrate, not adenylate kinase
Kinase inhibition screen interpretation and GMP/AMP pathway discrimination
Protein-DNA/RNA interaction studies
High fluorescence dynamic range (~100-fold) probe
Pre-steady-state kinetic measurements and base-flipping detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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